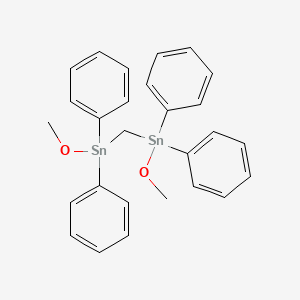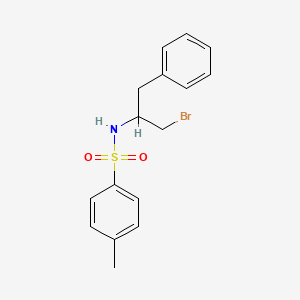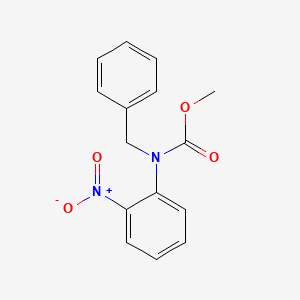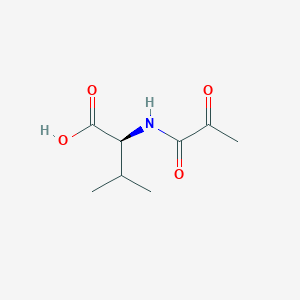
3,3,5,5-Tetraphenyl-2,6-dioxa-3,5-distannaheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5,5-Tetraphenyl-2,6-dioxa-3,5-distannaheptane is a chemical compound known for its unique structure and properties. It contains tin atoms within its molecular framework, making it a part of the organotin compounds family. These compounds are of significant interest due to their applications in various fields, including catalysis and materials science .
Métodos De Preparación
The synthesis of 3,3,5,5-Tetraphenyl-2,6-dioxa-3,5-distannaheptane typically involves the reaction of organotin precursors with phenyl-containing reagents. One common method includes the use of tin(IV) chloride and phenylmagnesium bromide under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield .
Análisis De Reacciones Químicas
3,3,5,5-Tetraphenyl-2,6-dioxa-3,5-distannaheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and phenyl derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of lower oxidation state tin compounds.
Substitution: The phenyl groups in the compound can be substituted with other functional groups using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
3,3,5,5-Tetraphenyl-2,6-dioxa-3,5-distannaheptane has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound’s organotin framework makes it a candidate for studying the biological activity of tin-containing compounds, including their potential use as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism of action of 3,3,5,5-Tetraphenyl-2,6-dioxa-3,5-distannaheptane involves its interaction with molecular targets through its tin atoms. These interactions can lead to the formation of tin-carbon or tin-oxygen bonds, which are crucial in catalysis and other chemical processes. The compound’s ability to undergo oxidation and reduction reactions also plays a significant role in its mechanism of action .
Comparación Con Compuestos Similares
3,3,5,5-Tetraphenyl-2,6-dioxa-3,5-distannaheptane can be compared with other organotin compounds such as:
3,3,5,5-Tetraphenyl-2,6-dioxa-3,5-disilaheptane: Similar in structure but contains silicon atoms instead of tin, leading to different chemical properties and applications.
3,3,5,5-Tetramethoxy-2,6-dioxa-3,5-disilaheptane: Contains methoxy groups and silicon atoms, used in different industrial applications.
Propiedades
Número CAS |
90739-15-4 |
|---|---|
Fórmula molecular |
C27H28O2Sn2 |
Peso molecular |
621.9 g/mol |
Nombre IUPAC |
methoxy-[[methoxy(diphenyl)stannyl]methyl]-diphenylstannane |
InChI |
InChI=1S/4C6H5.2CH3O.CH2.2Sn/c4*1-2-4-6-5-3-1;2*1-2;;;/h4*1-5H;2*1H3;1H2;;/q;;;;2*-1;;2*+1 |
Clave InChI |
DAKZXTCVLQDRCH-UHFFFAOYSA-N |
SMILES canónico |
CO[Sn](C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)OC)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene](/img/structure/B14371224.png)


![3-Hydroxybicyclo[2.2.1]heptan-2-one](/img/structure/B14371244.png)
![1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine](/img/structure/B14371251.png)

![10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14371269.png)
![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine](/img/structure/B14371272.png)

![Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]-](/img/structure/B14371291.png)
![[3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14371296.png)
